molecular formula C13H24N6 B14150268 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole CAS No. 300804-01-7

5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole

Katalognummer: B14150268
CAS-Nummer: 300804-01-7
Molekulargewicht: 264.37 g/mol
InChI-Schlüssel: MMEMZZTXJSJWHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole: is a complex organic compound that features a tetrazole ring substituted with a cyclododecylidenehydrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole typically involves the reaction of cyclododecylidenehydrazine with a tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block for more complex structures.

Biology: In biological research, it may be used to study the interactions of tetrazole derivatives with biological macromolecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

  • 3-(2-cyclododecylidenehydrazinyl)-6-methyl-2H-1,2,4-triazin-5-one
  • 2-Cyclododecylidene-N-(2-methoxyethyl)hydrazinecarbothioamide
  • ethyl 4-[[2-(2-cyclododecylidenehydrazinyl)-2-oxoacetyl]amino]benzoate

Comparison: Compared to these similar compounds, 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole is unique due to its specific structural features and the presence of the tetrazole ring. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

300804-01-7

Molekularformel

C13H24N6

Molekulargewicht

264.37 g/mol

IUPAC-Name

N-(cyclododecylideneamino)-2H-tetrazol-5-amine

InChI

InChI=1S/C13H24N6/c1-2-4-6-8-10-12(11-9-7-5-3-1)14-15-13-16-18-19-17-13/h1-11H2,(H2,15,16,17,18,19)

InChI-Schlüssel

MMEMZZTXJSJWHS-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(=NNC2=NNN=N2)CCCCC1

Löslichkeit

9.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.